molecular formula C12H7N3O3S B589258 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene CAS No. 186792-87-0

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene

Cat. No.: B589258
CAS No.: 186792-87-0
M. Wt: 273.266
InChI Key: CQNFCAMNWVNZNM-UHFFFAOYSA-N
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Description

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene (CAS: 186792-87-0) is a heterocyclic thiophene derivative featuring a formyl group at the 5-position, a 2-nitrophenylamino substituent at the 2-position, and a cyano group at the 3-position. This compound is part of a broader class of sulfur-containing heterocycles, which are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility . Its synthesis involves multi-step reactions, often leveraging malononitrile and other precursors under reflux conditions, as observed in analogous thiophene syntheses .

Properties

IUPAC Name

5-formyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c13-6-8-5-9(7-16)19-12(8)14-10-3-1-2-4-11(10)15(17)18/h1-5,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNFCAMNWVNZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(S2)C=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747829
Record name 5-Formyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-87-0
Record name 5-Formyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186792-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene typically involves the reaction of 2-aminothiophene-3-carbonitrile with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: 5-Carboxy-2-[(2-nitrophenyl)amino]-3-cyanothiophene.

    Reduction: 5-Formyl-2-[(2-aminophenyl)amino]-3-cyanothiophene.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene and related compounds:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications/Research Focus
This compound 5-formyl, 2-(2-nitrophenyl)amino, 3-cyano Formyl, nitro, cyano, amino ~317.3 (calculated) Material science, drug intermediates
2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene 2-acetyl, 3-amino, 5-sulfanyl, 4-cyano Acetyl, amino, sulfanyl, cyano ~309.4 (calculated) Cytotoxicity studies, synthesis routes
5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide 5-amino, 4-cyano, 3-phenyl, 2-carboxamide Amino, cyano, carboxamide ~407.5 (calculated) Ureidoformamide synthesis, medicinal chemistry
Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-acetylamino, 3-carboxylate, tetrahydrobenzothiophene Acetylamino, carboxylate, saturated ring ~293.3 (calculated) Agrochemical intermediates

Key Research Findings

  • Electronic Properties: The nitro and cyano groups in this compound enhance its electron-withdrawing character, making it a candidate for optoelectronic materials.
  • Biological Activity: While direct cytotoxicity data for this compound are unavailable, its structural analog showed moderate activity in preliminary assays, attributed to the carboxamide and cyano groups .
  • Synthetic Accessibility: The dihydrothiophene core in compound simplifies ring strain, favoring cyclization reactions, whereas the fully unsaturated thiophene in this compound may require harsher conditions for functionalization .

Critical Analysis of Research Limitations and Opportunities

  • Data Gaps: Quantitative solubility, stability, and spectroscopic data (e.g., NMR, XRD) for this compound are absent in the literature, limiting its industrial adoption .
  • Computational Modeling : Tools like SHELXL and WinGX could optimize its crystal structure predictions, aiding in property rationalization.
  • Functionalization Potential: The formyl group offers a site for Schiff base formation or condensation reactions, which remain unexplored compared to acetylated analogs .

Biological Activity

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene (CAS Number: 186792-87-0) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, consolidating findings from diverse sources.

Molecular Structure:

  • Molecular Formula: C₁₂H₇N₃O₃S
  • Molecular Weight: 273.27 g/mol

Structural Characteristics:
The compound features a thiophene ring substituted with a formyl group and a nitrophenyl amino group, which may contribute to its biological activity through various mechanisms.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For example, certain thiophene derivatives have shown effectiveness against various enzymes, including:

  • Monoamine Oxidase (MAO): Inhibitors of MAO are significant in treating neurological disorders such as depression and Parkinson's disease.
  • Cyclooxygenase (COX): Compounds that inhibit COX enzymes can reduce inflammation and are used in pain management.

Cytotoxicity Studies

Studies have reported on the cytotoxic effects of related compounds on cancer cell lines. For instance, the cytotoxicity of thiophene derivatives has been evaluated against:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)25
HeLa (cervical cancer)30
A549 (lung cancer)20

These findings suggest that this compound may exhibit similar cytotoxic profiles, warranting further investigation.

The mechanisms through which this compound exerts its biological effects may include:

  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiophene derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Cell Proliferation: By interfering with key signaling pathways involved in cell growth and survival, such compounds can effectively halt the proliferation of malignant cells.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer properties of thiophene derivatives, including this compound. The study demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.

Case Study 2: Enzyme Targeting

Another study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a promising profile for development as a drug candidate targeting metabolic disorders.

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